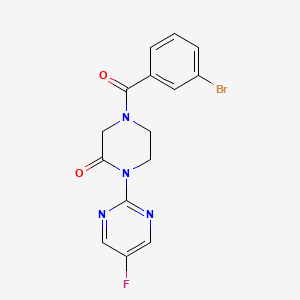

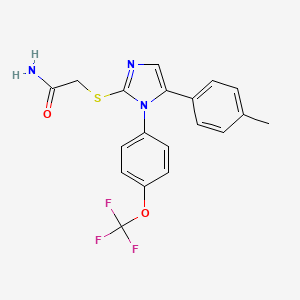

![molecular formula C16H14ClNO4 B2994326 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide CAS No. 1171707-74-6](/img/structure/B2994326.png)

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZ-423 and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Synthesis

This compound, due to its benzodioxole moiety, may act as a precursor or intermediate in pharmaceutical synthesis. Benzodioxole derivatives are crucial in creating various pharmaceutical agents due to their potential biological activities .

Cancer Research

Benzodioxole derivatives have been studied for their potential anti-tumor activities. They may induce cell cycle perturbations and apoptosis in cancer cells, suggesting that our compound could be valuable in cancer research and therapy .

Antiparasitic Activity

Compounds with a benzodioxole subunit have shown potential antiparasitic activity. This implies that N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide could be explored for treating parasitic infections .

Neurological Disorders

The benzodioxole nucleus has been leveraged in drug discovery for neurological impacts, including epilepsy treatment. Therefore, this compound might have applications in researching and developing treatments for neurological disorders .

Pain Management

Due to the analgesic properties associated with benzodioxole compounds, there’s potential for this compound to be used in pain management research and drug development .

Anti-Inflammatory Research

Benzodioxole derivatives have been evaluated for their COX1 and COX2 inhibitory activities, which are key targets in anti-inflammatory drug development. This suggests possible research applications of our compound in developing new anti-inflammatory drugs .

Mechanism of Action

Target of Action

The primary target of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body .

Mode of Action

It is known to interact with its target, the inducible nitric oxide synthase, and influence its activity . This interaction leads to changes in the production of nitric oxide, which can have various downstream effects .

Biochemical Pathways

Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its influence on nitric oxide production. By modulating the activity of Nitric oxide synthase, inducible, it can affect the levels of nitric oxide in the body, which can have various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its target . .

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c17-13-4-2-1-3-12(13)16(19)18-7-8-20-11-5-6-14-15(9-11)22-10-21-14/h1-6,9H,7-8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRMXEZTYAXLTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)

![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)

![7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2994253.png)

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)

![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)